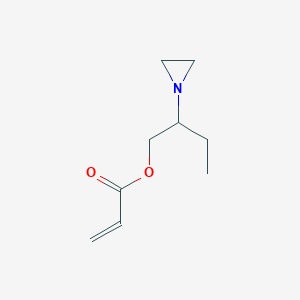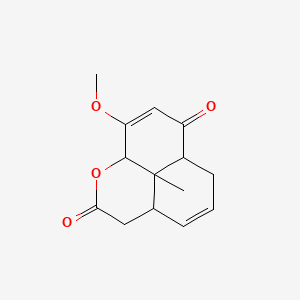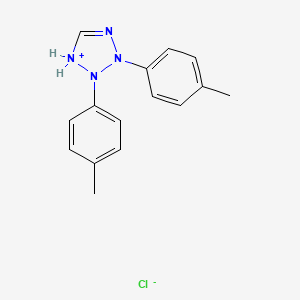
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a chemical compound known for its unique structure and properties. It is a tetrazolium salt, which is often used in various scientific and industrial applications due to its redox properties and ability to form colored formazan products upon reduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with sodium azide, followed by cyclization with a suitable catalyst to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with methyl iodide to form the tetrazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: It is reduced to form colored formazan products, which are useful in biochemical assays.
Substitution: The chloride ion can be substituted with other anions, leading to the formation of different tetrazolium salts.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and ascorbic acid.
Substitution: Reagents such as silver nitrate or sodium sulfate are used to replace the chloride ion.
Major Products
Applications De Recherche Scientifique
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Biochemistry: It is used in cell viability assays to measure metabolic activity by forming colored formazan products upon reduction.
Histochemistry: Employed in staining techniques to visualize cellular structures and activities.
Microbiology: Used to assess bacterial viability and metabolic activity.
Pharmacology: Investigated for its potential therapeutic properties and interactions with biological targets.
Mécanisme D'action
The compound exerts its effects primarily through its redox properties. Upon reduction, it forms colored formazan products, which can be quantified to assess metabolic activity. The molecular targets and pathways involved include various enzymes and cellular components that participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazolium chloride: Another tetrazolium salt with similar redox properties.
2,3-Bis(4-methylphenyl)-5-phenyl-2H-tetrazolium chloride: Differing by the presence of a phenyl group, this compound also forms colored formazan products upon reduction.
Uniqueness
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific structure, which allows for efficient reduction and formation of highly colored formazan products. This makes it particularly useful in assays where colorimetric detection is required .
Propriétés
Numéro CAS |
106794-56-3 |
|---|---|
Formule moléculaire |
C15H17ClN4 |
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
2,3-bis(4-methylphenyl)-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C15H16N4.ClH/c1-12-3-7-14(8-4-12)18-16-11-17-19(18)15-9-5-13(2)6-10-15;/h3-11H,1-2H3,(H,16,17);1H |
Clé InChI |
SAVHEBMOVPOYRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2[NH2+]C=NN2C3=CC=C(C=C3)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)



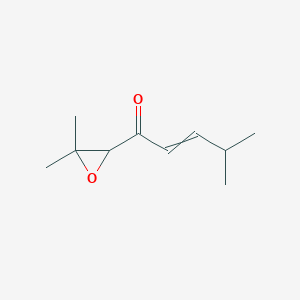
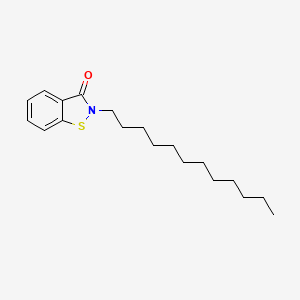
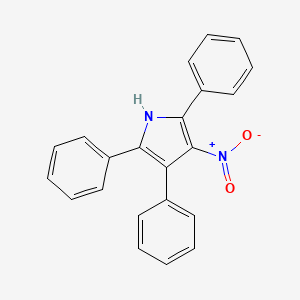

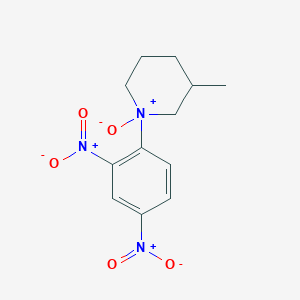
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
